

Spectroscopic Data of 2-Ethoxy-8-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethoxy-8-methylquinoline**

Cat. No.: **B581661**

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Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for **2-Ethoxy-8-methylquinoline** could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on data from closely related and structurally analogous compounds to predict the expected spectroscopic properties of **2-Ethoxy-8-methylquinoline**. This information is intended to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural component in many biologically active compounds and pharmaceuticals. The addition of an ethoxy group at the 2-position and a methyl group at the 8-position is expected to influence its physicochemical and spectroscopic properties. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethoxy-8-methylquinoline**, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethoxy-8-methylquinoline**. These predictions are derived from the analysis of spectroscopic data for 8-methylquinoline and 2-ethoxyquinoline, and general principles of substituent effects on spectroscopic measurements.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Predicted J-couplings (Hz)
~8.00	d	1H	H-4	J = 8.5
~7.85	d	1H	H-5	J = 8.0
~7.40	t	1H	H-6	J = 7.5
~7.30	d	1H	H-7	J = 7.0
~6.80	d	1H	H-3	J = 8.5
~4.50	q	2H	-O-CH ₂ -CH ₃	J = 7.0
~2.75	s	3H	8-CH ₃	
~1.45	t	3H	-O-CH ₂ -CH ₃	J = 7.0

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~162.0	C-2
~145.0	C-8a
~138.0	C-4
~135.0	C-8
~129.0	C-6
~127.0	C-5
~125.0	C-4a
~124.0	C-7
~115.0	C-3
~61.0	-O-CH ₂ -CH ₃
~18.0	8-CH ₃
~14.5	-O-CH ₂ -CH ₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2980, ~2930	Medium	C-H stretch (aliphatic)
~1610, ~1580, ~1500	Strong	C=C and C=N stretching (quinoline ring)
~1240	Strong	C-O stretch (aryl ether)
~830, ~780	Strong	C-H out-of-plane bending (aromatic)

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
187	100	[M] ⁺
172	80	[M - CH ₃] ⁺
158	60	[M - C ₂ H ₅] ⁺
144	40	[M - C ₂ H ₅ O] ⁺
129	30	[Quinoline] ⁺ fragment

Experimental Protocols

While specific experimental protocols for **2-Ethoxy-8-methylquinoline** are not available, the following are general methodologies for the spectroscopic characterization of quinoline derivatives.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the **2-Ethoxy-8-methylquinoline** sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse experiment
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the neat **2-Ethoxy-8-methylquinoline** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: FT-IR Spectrometer with an ATR accessory
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the **2-Ethoxy-8-methylquinoline** sample in a volatile solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

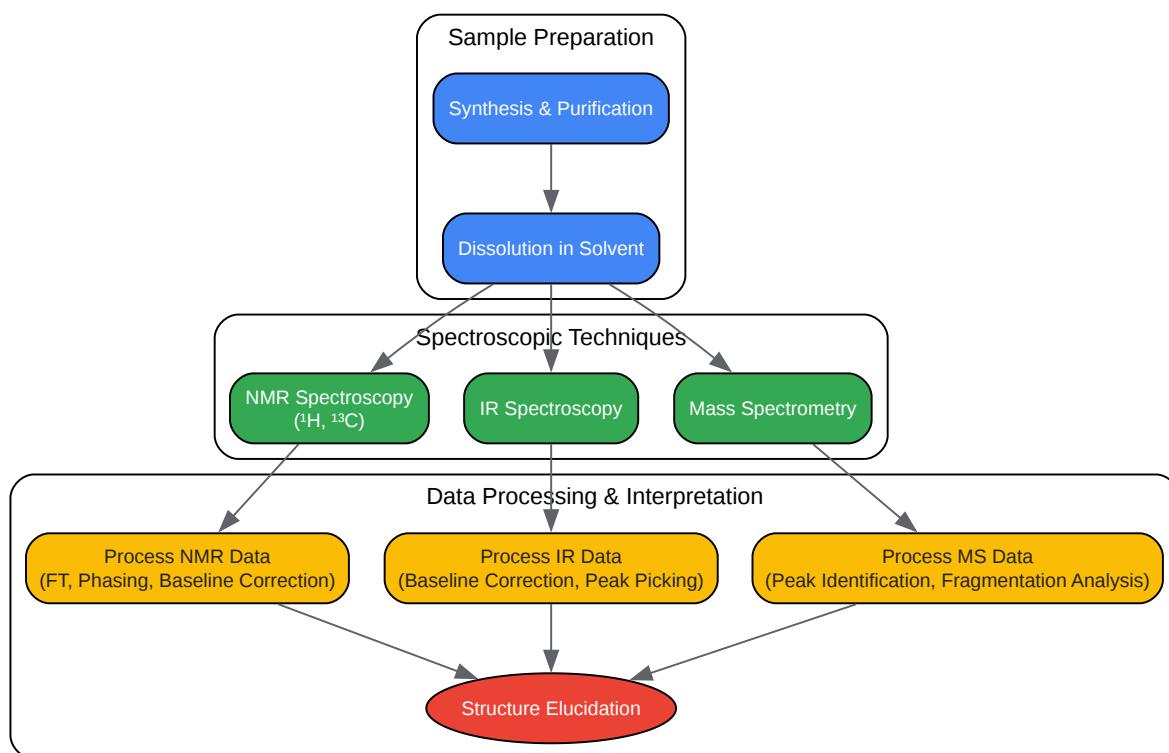
Data Acquisition:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40 - 500
- Scan Speed: 1 scan/second

Visualizations

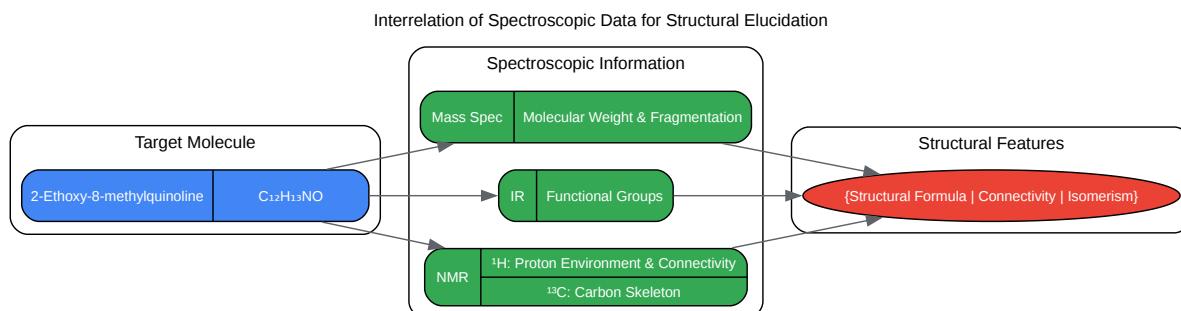
General Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis of an Organic Compound

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectroscopic Data



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Caption: A diagram showing how different spectroscopic techniques provide complementary information for structure elucidation.

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References

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